![molecular formula C10H11N3O2 B1293019 3-异丙基[1,2,4]三唑并[4,3-a]吡啶-6-羧酸 CAS No. 1119450-90-6](/img/structure/B1293019.png)

3-异丙基[1,2,4]三唑并[4,3-a]吡啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

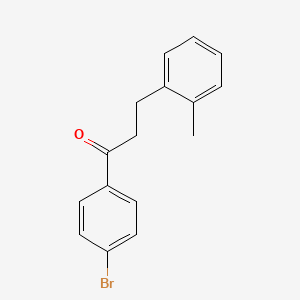

The compound 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and potential pharmaceutical applications. The specific structure of the compound includes a triazolo ring fused to a pyridine ring, with an isopropyl group and a carboxylic acid moiety attached to the core structure.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines, which would include the 3-isopropyl derivative, has been demonstrated through a palladium-catalyzed monoarylation of hydrazides with 2-chloropyridine. This reaction is chemoselective, targeting the terminal nitrogen atom of the hydrazide. The process is followed by dehydration in acetic acid under microwave irradiation to form the triazolo[4,3-a]pyridine core . This method has been used to create a variety of analogues with different substituents at the 3-position, which suggests that the synthesis of the 3-isopropyl derivative could be achieved using a similar approach.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, they do provide insights into the structural aspects of related compounds. For instance, the ring-chain isomerization of triazolopyridine derivatives has been studied both experimentally and theoretically using Density Functional Theory (DFT). The study indicates that the ratio of isomers depends on the electronic properties of the substituents . This information could be relevant when considering the electronic effects of the isopropyl group and the carboxylic acid moiety on the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of triazolopyridine derivatives can be inferred from the ring-chain isomerization study, which suggests that these compounds can undergo structural rearrangements under certain conditions . Although the specific chemical reactions of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not detailed in the provided papers, the general behavior of triazolopyridines can be extrapolated to predict potential reactivity, such as susceptibility to electrophilic or nucleophilic attack at various positions on the ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not explicitly discussed in the provided papers. However, the properties of triazolopyridines typically include moderate to high stability, potential for hydrogen bonding due to the presence of nitrogen atoms, and the ability to engage in various chemical reactions due to the presence of reactive sites such as the carboxylic acid group. The substituents on the triazolopyridine core, such as the isopropyl group, would influence properties like solubility, melting point, and reactivity .

科学研究应用

药物化学

在药物化学中,该化合物作为构建块,用于创建新型药物。其结构有利于与各种生物靶标结合,可能导致新药的开发。 例如,该化合物的衍生物已被探索为其作为激酶抑制剂的潜力,这可能有助于治疗癌症或炎症性疾病等疾病 .

农业

在农业领域,该化合物的衍生物可用于开发新型杀虫剂或除草剂。 其化学结构允许创建可以选择性地靶向和抑制害虫或杂草生长的化合物,从而保护作物并提高产量 .

材料科学

在材料科学中,该化合物可用于合成具有独特性能的新型聚合物或涂层。 例如,将该分子掺入聚合物链中可能导致具有增强耐久性或热稳定性的材料 .

环境科学

环境科学可以通过开发用于检测污染物的传感器或测定法从该化合物中受益。 该化合物与特定环境污染物的反应性可能导致对生态系统的更灵敏和准确的监测 .

生物化学

在生物化学上,该化合物可用于研究酶-底物相互作用。 其结构可以被修饰以模拟酶促反应的过渡态,有助于理解作用机制,并可能导致设计更好的酶抑制剂 .

药理学

在药理学上,该化合物可以被研究其药物样特性。 其跨越生物膜的能力及其结构灵活性使其成为药物开发的候选者,特别是在能够调节生物途径的小分子治疗剂领域 .

作用机制

While the exact mechanism of action for “3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is not known, compounds with similar structures have been found to inhibit IDO1, an enzyme that plays a crucial role in the immune response . These compounds are thought to work by binding to the heme moiety of IDO1 .

未来方向

属性

IUPAC Name |

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-4-3-7(10(14)15)5-13(8)9/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWZAVFUAMIBIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166874 |

Source

|

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119450-90-6 |

Source

|

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)